molecular formula C24H20N4O4S B3019622 2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1251670-09-3

2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide

Cat. No. B3019622
CAS RN: 1251670-09-3
M. Wt: 460.51
InChI Key: VYVUXWAJQCZRDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidinone derivatives has been explored as a method to produce compounds with potential anti-HIV-1 activity. In one study, the synthesis involved S-alkylation of 5-alkyl-6-(arylmethyl)-2-thiouracils with 2-bromoacetaldehyde acetals to create S-[bis(alkoxy)ethyl] derivatives. These intermediates were then subjected to an N1 regioselective intramolecular cyclization reaction using trimethylsilyl trifluoromethanesulfonate (TMS triflate) as a catalyst to yield the desired thiazolo[3,2-a]pyrimidinone compounds . Another approach utilized N-aryl-2-chloroacetamides as doubly electrophilic building blocks, which upon reaction, formed thiazolo[3,2-a]pyrimidinone products with the elimination of aniline or 2-aminobenzothiazole as by-products .

Molecular Structure Analysis

The molecular structure of the synthesized thiazolo[3,2-a]pyrimidinone compounds was confirmed through analytical and spectral studies. Single crystal X-ray data on a representative compound provided definitive structural confirmation. These studies are crucial for establishing the identity and purity of the synthesized compounds, which is essential for subsequent biological testing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives are characterized by S-alkylation and intramolecular cyclization. The S-alkylation step extends the molecular framework, while the cyclization step is responsible for the formation of the thiazolo[3,2-a]pyrimidinone ring system. The use of TMS triflate as a catalyst in the cyclization reaction suggests a need for a strong acid to promote the formation of the ring structure . The elimination of aniline or 2-aminobenzothiazole indicates a substitution reaction that facilitates the ring closure in the synthetic route described in the second study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural features and the nature of their synthesis. The presence of various substituents on the thiazolo[3,2-a]pyrimidinone ring system can influence the lipophilicity, solubility, and overall molecular stability, which in turn can affect their biological activity. The anti-HIV-1 activity of these compounds suggests that they have the necessary properties to interact with biological targets, although specific details on their physical and chemical properties are not provided in the abstracts .

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-15-5-3-7-17(11-15)22-25-20(32-26-22)14-27-19-9-10-33-21(19)23(29)28(24(27)30)13-16-6-4-8-18(12-16)31-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVUXWAJQCZRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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